Bienvenue dans la boutique en ligne BenchChem!

Ethylnornicotine

Toxicology In Vivo Pharmacology Nicotinic Alkaloid Safety

Ethylnornicotine (CAS 5979-92-0) is a chiral nAChR agonist with a 3.85-fold higher LD50 than nicotine, enabling wider dosing in murine models. It serves as a validated internal standard for GC nicotine quantification, reducing adsorptive losses that compromise other analogs. Its pyrrolidine ring geometry is preserved by 1H NMR, making it an ideal scaffold for SAR studies. Choose this compound for lower toxicity, analytical precision, and conformational reliability.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 5979-92-0
Cat. No. B104485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylnornicotine
CAS5979-92-0
Synonyms(S)-3-(1-Ethyl-2-pyrrolidinyl)pyridine;  (S)-N-Ethylnornicotine;  Ethylnornicotine; _x000B_N-Ethylnornicotine
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCCN1CCCC1C2=CN=CC=C2
InChIInChI=1S/C11H16N2/c1-2-13-8-4-6-11(13)10-5-3-7-12-9-10/h3,5,7,9,11H,2,4,6,8H2,1H3/t11-/m0/s1
InChIKeyVXSLBTSUIZUVFX-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylnornicotine (CAS 5979-92-0): A Quantitatively Differentiated Nicotinic Ligand for Research Applications


Ethylnornicotine (CAS 5979-92-0), chemically 3-[(2S)-1-ethylpyrrolidin-2-yl]pyridine [1], is a naturally occurring minor tobacco alkaloid [2] and a synthetic homologue of nicotine and nornicotine. As an ethylated derivative of nornicotine, it functions as a nicotinic acetylcholine receptor (nAChR) ligand [3]. Its molecular formula is C11H16N2 with a molecular weight of 176.26 g/mol, and it exhibits an XLogP3 value of 1.5 [1]. The compound is optically active, with the (S)-enantiomer being the naturally occurring form [1], and demonstrates measurable differences in potency, toxicity, and physicochemical behavior relative to its closest structural analogs.

Why Ethylnornicotine Cannot Be Substituted with Nornicotine or Nicotine in Quantitative Assays


Generic substitution among nicotine-class alkaloids is unsupported by empirical data. Direct comparative pharmacological studies demonstrate that ethylnornicotine exhibits a distinct potency profile: while it shares an EC50 of 40,000 nM at rat ganglionic nAChR (PC12 subtype) [1], its in vivo acute toxicity is substantially lower than nicotine and its in vitro muscle contractile activity is markedly attenuated relative to nicotine [2]. Additionally, ethylnornicotine provides unique analytical utility as an internal standard for nicotine quantification, resolving adsorptive losses that plague other structurally similar candidates [3]. These quantitative differences across potency, toxicity, and analytical behavior preclude assumption of functional equivalence.

Ethylnornicotine Comparative Evidence Guide: Quantitative Differentiation Data


In Vivo Acute Toxicity: 3.85-Fold Lower Than Nicotine in Murine Model

Ethylnornicotine exhibits substantially lower acute toxicity compared to nicotine, with an intraperitoneal LD50 of 38.5 mg/kg in mice [1]. This represents a 3.85-fold reduction in acute toxicity relative to nicotine (LD50 = 10 mg/kg) and a 1.17-fold reduction relative to its immediate precursor nornicotine (LD50 = 33 mg/kg) [1]. Intravenous administration yields a similar trend with LD50 values of 5.6 mg/kg for ethylnornicotine, 1.16 mg/kg for nicotine, and 4.1 mg/kg for nornicotine [1].

Toxicology In Vivo Pharmacology Nicotinic Alkaloid Safety

Isolated Muscle Contractile Activity: 6-Fold Lower Potency Than Nicotine

In isolated frog rectus abdominis muscle preparations, ethylnornicotine and nornicotine exhibit identical relative potencies, both requiring 6-fold higher equiactive doses compared to nicotine [1]. The relative equiactive dose ratio was 1 for nicotine versus 6 for both nornicotine and ethylnornicotine [1]. By comparison, other N-substituted nornicotine derivatives show dramatically reduced activity: allylnornicotine requires 175×, benzoylnornicotine requires 900×, carbaminoylnornicotine requires 1500×, and acetylnornicotine requires 3000× the dose of nicotine [1].

nAChR Pharmacology Ex Vivo Assay Muscle Physiology

Analytical Recovery: Eliminates Nicotine Adsorptive Loss in GC Vials

N-Ethylnornicotine resolves a critical analytical limitation encountered with other internal standards: severe temporal losses of nicotine due to adsorptive interactions with glass vial surfaces during autosampler queue waiting periods [1]. The use of N-ethylnornicotine as internal standard successfully produced constant response ratios of nicotine to internal standard, whereas without this specific internal standard or alternative chemical mitigation, analyte loss compromised quantitative accuracy [1]. The authors note that N-ethylnornicotine's structural homology to nicotine confers this stabilizing effect, though its limited commercial availability and expense prompted subsequent adoption of alternative methods [1].

Analytical Chemistry GC Method Development Internal Standard Validation

Conformational Stability: Vicinal Coupling Constants Unchanged Relative to Nicotine

High-field 1H NMR analysis demonstrates that substitution of the N′-methyl group of nicotine with an ethyl group (yielding ethylnornicotine) produces nearly constant vicinal coupling constants for the pyrrolidine ring [1]. The coupling constants for nicotine and N′-ethylnornicotine remain nearly identical, indicating that the C3′—C4′—C5′—N′ and C2′—C3′—C4′—C5′ dihedral angles are minimally perturbed [1]. In contrast, the introduction of electronegative fluorine substituents (as in N′-(2,2-difluoroethyl)-nornicotine and N′-(2,2,2-trifluoroethyl)nornicotine) does not substantially alter coupling constants either, suggesting conformational robustness across the series [1].

Structural Biology NMR Spectroscopy Conformational Analysis

Optimal Research and Industrial Use Cases for Ethylnornicotine Based on Quantitative Evidence


Preclinical Nicotinic Agonist Studies Requiring Reduced Acute Toxicity

Investigators conducting in vivo murine studies where nicotinic agonist pharmacology is desired but the narrow therapeutic index of nicotine (LD50 i.p. = 10 mg/kg) constrains dosing range should evaluate ethylnornicotine. With a 3.85-fold higher intraperitoneal LD50 (38.5 mg/kg), ethylnornicotine permits wider dose exploration while maintaining nAChR agonist activity [1]. This toxicity differential is experimentally verified in direct head-to-head murine lethality assays alongside nicotine and nornicotine [1].

Ex Vivo Muscle Pharmacology with Intermediate Nicotinic Potency Requirement

Researchers utilizing isolated muscle preparations (frog rectus abdominis or analogous systems) who require nicotinic receptor stimulation with precisely 6-fold lower potency than nicotine should select ethylnornicotine or nornicotine [1]. For studies where potency must be further attenuated (e.g., 175-fold reduction), allylnornicotine becomes the appropriate alternative [1]. Ethylnornicotine occupies a defined position on the potency continuum established by the 1963 Mattila comparative study [1].

Environmental or Biological Nicotine Quantification with Validated Internal Standard

Analytical laboratories performing GC quantification of nicotine from environmental tobacco smoke or biological matrices may employ N-ethylnornicotine as an internal standard when glass adsorptive losses threaten quantitative accuracy [2]. The Ogden et al. (1989) validation demonstrates that N-ethylnornicotine produces constant nicotine-to-internal-standard response ratios, resolving the artifact observed in glass vial autosampler queues [2]. Procurement decisions should weigh this validated performance against the noted limited commercial availability and expense [2].

Structure-Activity Relationship (SAR) Studies on nAChR Ligand Conformation

Medicinal chemistry programs investigating nicotinic ligand SAR require compounds with established solution-state conformational behavior. Ethylnornicotine provides a validated scaffold where the pyrrolidine ring geometry (measured by vicinal coupling constants) remains unchanged from nicotine despite the N-ethyl substitution [3]. This conformational conservation, confirmed by high-field 1H NMR, supports ethylnornicotine as a suitable backbone for probing electronic versus steric contributions to receptor pharmacology [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethylnornicotine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.